molecular formula C6H11ClO B157210 6-Chlorohexan-2-one CAS No. 10226-30-9

6-Chlorohexan-2-one

Cat. No. B157210
CAS RN: 10226-30-9
M. Wt: 134.6 g/mol
InChI Key: CMDIDTNMHQUVPE-UHFFFAOYSA-N
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Description

6-Chlorohexan-2-one is a compound that is not directly mentioned in the provided papers, but it is related to the broader class of cyclohexanone derivatives and chlorinated organic compounds discussed in the research. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of cyclohexanone derivatives is a topic of interest in several papers. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone is described using NMR, FT-IR, MS, and CHN microanalysis, along with X-ray crystallography to confirm the molecular structure . Another study discusses the synthesis of six-membered oxygen heterocycles from cyclohexan-1,3-dione derivatives, highlighting the importance of these compounds in the production of bioactive molecules . Additionally, the synthesis of 5,6-O-Cyclohexylidene-1-amino-3-azahexane from 1-chloro-2,3-O-cyclohexylidenepropane is reported, showcasing the use of BF3·OEt2 as a catalyst .

Molecular Structure Analysis

Several papers provide detailed molecular structure analyses using experimental techniques and computational studies. For example, the molecular structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by various spectrophotometric techniques and computational studies . Quantum chemical studies on the molecular geometry of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone were performed using different basis sets, and a good correlation between calculated and experimental spectroscopic data was achieved .

Chemical Reactions Analysis

The reactivity of cyclohexanone derivatives is explored in the context of forming six-membered oxygen heterocycles. Cyclohexan-1,3-dione and its derivatives react with various substrates, such as aldehydes and malononitriles, to construct a variety of heterocycles . The study of 2,6-bis(4-Chlorobenzylidene)cyclohexanone reveals insights into the solvatochromic behavior and fluorescence properties, indicating the impact of chlorine substituents on the excited state relaxation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives are characterized using a range of techniques. For instance, the crystal structure and spectroscopic properties of a Schiff base compound were determined by X-ray diffraction, IR, and UV-Vis spectroscopy . The synthesis and characterization of a new cyclohexaphosphate highlight the importance of physicochemical techniques in understanding the structure and interactions within the compound . The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine provides detailed information on bond lengths and angles, indicating the planarity of the condensed ring system and the chair conformation of the cyclohexane ring .

Scientific Research Applications

Vibrational Spectra Studies

  • Infrared and Raman Spectroscopy : 6-Chlorohexan-2-one's vibrational spectra have been studied using infrared and Raman spectroscopy, providing insights into its molecular symmetry and conformational behaviors in different phases (Jaiswal, Garg, & Crowder, 1990).

Electrochemical Reduction

  • Reduction at Silver Electrodes : The electrochemical reductions of compounds related to this compound, like 1-bromo-6-chlorohexane, at silver cathodes have been explored to understand their reaction mechanisms and product formation (Rose, 2016).

Electrochemically Induced Transformations

  • Study of Polybrominated Analogs : Electrochemical analysis of polybrominated 2-dibromomethyl-2-methylcyclohexan-1-one and its brominated unsaturated analogs, which are closely related to this compound, has been conducted (Moiseeva, Gavrilova, Krutko, & Beloglazkina, 2019).

Ion-Transfer Voltammetry

  • Analysis at Organic Solvent/Water Interfaces : The ion-transfer voltammetry of 1,6-dichlorohexane, a compound similar to this compound, at organic solvent/water interfaces has been examined for understanding the reversible nature of ion transfer and potential window width (Katano, Tatsumi, & Senda, 2004).

Organic-Inorganic Frameworks

  • Crystal Engineering : Studies have shown how compounds like this compound can act as building blocks in complex organic-inorganic frameworks, demonstrating their utility in crystal engineering (Frank & Reiss, 1997).

Enthalpy Measurements

  • Excess Enthalpies in Binary Liquid Mixtures : Research has been conducted on the excess enthalpies of binary liquid mixtures involving 1-chlorohexane and benzene, which provides valuable data for thermodynamic studies related to this compound (Vicente et al., 1989).

Mass Spectral Fragmentation Study

  • Fragment Ion Analysis : The mass spectral fragmentation of 1-chloroalkanes has been studied, providing insights into the stability and structure of fragment ions, relevant to understanding the behavior of this compound (Benkő et al., 2014).

Electrochemical Reduction at Carbon Cathodes

  • Reduction and Product Analysis : Studies have investigated the electrochemical reduction of dihalohexanes at carbon cathodes in dimethylformamide, offering insights into the reaction pathways and products of compounds similar to this compound (Mubarak & Peters, 1995).

Safety and Hazards

6-Chlorohexan-2-one is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

It has been used in the synthesis of keto analogs and substituted 7-(oxoalkyl)theophyllines . This suggests that it may act as an alkylating agent, introducing an alkyl group into molecules during chemical reactions.

Biochemical Pathways

Its role in the synthesis of keto analogs and substituted 7-(oxoalkyl)theophyllines suggests that it may be involved in various organic synthesis reactions .

Pharmacokinetics

Its physical properties such as boiling point (855-865 °C/16 mmHg) and density (102 g/mL at 25 °C) suggest that it is a volatile and dense liquid . It is insoluble in water but soluble in chloroform, n-heptane, ethanol, and butanol , which may influence its absorption and distribution in the body.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it may cause cellular damage or inflammation in these tissues.

Action Environment

The action, efficacy, and stability of 6-Chloro-2-hexanone can be influenced by various environmental factors. For instance, its volatility suggests that it may evaporate quickly in open or high-temperature environments . Its solubility profile indicates that it may be more stable and effective in non-polar environments . Furthermore, it should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents for optimal stability .

Biochemical Analysis

Biochemical Properties

It is known that ketones, such as 6-Chloro-2-hexanone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 6-Chloro-2-hexanone may interact with enzymes, proteins, and other biomolecules that can act as nucleophiles.

Molecular Mechanism

It is known that ketones can form oximes in an essentially irreversible process as the adduct dehydrates . This suggests that 6-Chloro-2-hexanone may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 85.5-86.5 °C/16 mmHg and a density of 1.02 g/mL at 25 °C . This suggests that the compound is stable under normal laboratory conditions.

properties

IUPAC Name

6-chlorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDIDTNMHQUVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144847
Record name 6-Chlorohexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10226-30-9
Record name 6-Chloro-2-hexanone
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URL https://commonchemistry.cas.org/detail?cas_rn=10226-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorohexan-2-one
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Record name 6-Chlorohexan-2-one
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Record name 6-chlorohexan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 6-chloro-2-hexanone useful in synthesizing heterocyclic compounds?

A1: 6-Chloro-2-hexanone possesses both a reactive chlorine atom and a ketone group. This unique structure allows it to participate in domino reactions, forming multiple bonds and rings in a single step. For example, it reacts with 2-(1H-benzo[d]imidazol-2-yl)anilines in the presence of iodine as a catalyst to yield complex structures like benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazoline and 6H-benzo[4,5]imidazo[1,2-c]pyrido[1,2-a]quinazoline derivatives [].

Q2: Can you elaborate on the "green" synthesis of pyrido[1,2-a]quinazoline-1,6-dione derivatives using 6-chloro-2-hexanone?

A2: Researchers have developed an environmentally friendly method [, ] to synthesize pyrido[1,2-a]quinazoline-1,6-dione derivatives. This method uses 6-chloro-2-hexanone and various 2-aminobenzamides in a tandem reaction catalyzed by iodine. This approach is considered "green" because it uses mild reaction conditions, avoids harsh reagents, and achieves high yields, minimizing waste and environmental impact.

Q3: What are the typical reaction conditions for using 6-chloro-2-hexanone in these heterocyclic syntheses?

A3: Reactions involving 6-chloro-2-hexanone often employ mild conditions. For instance, the synthesis of pyrido[1,2-a]quinazoline-1,6-diones utilizes iodine as a catalyst and is often carried out in an ionic liquid, which acts as a solvent and can be recycled [, ]. These choices contribute to the "green" nature of the synthesis.

Q4: What is the significance of using ionic liquids in these reactions?

A4: Ionic liquids offer several advantages as solvents in these reactions [, , ]. They provide a non-volatile and thermally stable medium, allowing for milder reaction conditions and often resulting in higher yields. Furthermore, ionic liquids can be recycled, minimizing waste and contributing to the overall sustainability of the process.

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